1-benzoyl-2,3-dihydro-1H-indol-6-amine
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Overview
Description
1-benzoyl-2,3-dihydro-1H-indol-6-amine: is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-benzoyl-2,3-dihydro-1H-indol-6-amine can be synthesized through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, oxidation, and other processes tailored to specific industrial requirements .
Chemical Reactions Analysis
Types of Reactions: 1-benzoyl-2,3-dihydro-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using reagents like manganese dioxide in carbon tetrachloride.
Reduction: Reduction of the carbonyl group to form alcohols or amines.
Substitution: Electrophilic substitution reactions due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, carbon tetrachloride.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles like halogens, sulfonyl chlorides.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated or sulfonated derivatives
Scientific Research Applications
1-benzoyl-2,3-dihydro-1H-indol-6-amine has diverse scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzoyl-2,3-dihydro-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Indole: The parent compound with a similar structure but lacking the benzoyl and amino groups.
1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine: Another indole derivative with different substituents.
Uniqueness: 1-benzoyl-2,3-dihydro-1H-indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(6-amino-2,3-dihydroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H14N2O/c16-13-7-6-11-8-9-17(14(11)10-13)15(18)12-4-2-1-3-5-12/h1-7,10H,8-9,16H2 |
InChI Key |
ZEAAUHWIHMGPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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